molecular formula C12H18FN B2703203 (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine CAS No. 1019530-90-5

(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine

Cat. No.: B2703203
CAS No.: 1019530-90-5
M. Wt: 195.281
InChI Key: YJHHTABTMSFBET-UHFFFAOYSA-N
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Description

(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine is a secondary amine characterized by a sec-butyl (butan-2-yl) group and a 2-(2-fluorophenyl)ethyl substituent on the nitrogen atom. The fluorophenyl moiety is attached to the ethyl chain at the ortho position, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHTABTMSFBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine typically involves the reaction of 2-(2-fluorophenyl)ethylamine with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen

The pharmacological and physicochemical properties of arylalkylamines are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Evidence Source)
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine C₁₂H₁₇FN 194.27 sec-butyl, ortho-fluorophenyl Not reported
Ethyl[2-(2-fluorophenyl)ethyl]amine C₁₀H₁₄FN 167.22 ethyl, ortho-fluorophenyl Unreported; used as intermediate in synthesis
[(5-Bromothiophen-2-yl)methyl][2-(2-fluorophenyl)ethyl]amine C₁₃H₁₃BrFNS 312.99 bromothiophene, ortho-fluorophenyl Not characterized in evidence
Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine C₂₈H₁₇F₃N₂ 438.45 dual quinoline-fluorophenyl cores P2Y12 receptor modulation (antiplatelet activity)
Key Observations:
  • Alkyl Chain Length : Replacing the sec-butyl group in the target compound with ethyl (as in ) reduces molecular weight by ~27 g/mol, likely increasing solubility but decreasing lipophilicity.
  • Dual Fluorophenyl Systems : Bis-fluorophenyl derivatives (e.g., ) exhibit enhanced receptor selectivity (e.g., P2Y12) due to π-π stacking and halogen bonding.

Pharmacological and Functional Insights

  • Antiplatelet Activity: Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine demonstrates affinity for the P2Y12 receptor, with molecular dynamics scores (MDS) comparable to clopidogrel . The target compound’s ortho-fluorophenyl group may similarly engage in halogen bonding but lacks the quinoline scaffold for π-stacking.
  • Anticancer Potential: Fluorophenyl-containing thiadiazole Schiff bases (e.g., ) show IC₅₀ values as low as 1.28 µg/mL against breast cancer cells (MCF7).

Biological Activity

(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structure, exhibits interactions with various molecular targets, leading to a range of biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C13H18F, and its structure includes a butan-2-yl group attached to a 2-(2-fluorophenyl)ethylamine moiety. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's reactivity and biological interactions.

The mechanism of action of this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation. The precise pathways and molecular interactions depend on the context in which the compound is utilized.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For example, studies have shown that similar compounds within its class can inhibit enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders.

2. Receptor Binding

The compound has been investigated for its binding affinity to various receptors, particularly those associated with neurotransmission. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders or anxiety.

Case Studies and Research Findings

A review of existing literature reveals several key studies exploring the biological activity of related compounds:

StudyFindings
Study on Antidepressant Activity A related compound demonstrated significant antidepressant-like effects in animal models, suggesting that this compound may have similar therapeutic potential.
Neuropharmacological Evaluation Investigations into structurally similar compounds showed modulation of serotonin and norepinephrine pathways, indicating potential use in mood regulation.
Toxicological Assessment Toxicity studies indicated that while some analogs exhibited cytotoxic effects at high concentrations, this compound showed a favorable safety profile in preliminary assessments.

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